molecular formula C16H16FNO3S B11682658 Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11682658
M. Wt: 321.4 g/mol
InChI Key: PIJAQFZTUPYATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
  • 4-[(2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid

Uniqueness

Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific structural features, such as the combination of a fluorobenzoyl group with a thiophene ring.

Properties

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16FNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

PIJAQFZTUPYATR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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